molecular formula C38H28N2 B13100369 9,9'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole)

9,9'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole)

Cat. No.: B13100369
M. Wt: 512.6 g/mol
InChI Key: VWLODRKPTXJWJF-UHFFFAOYSA-N
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Description

9,9'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole) is a carbazole-based organic compound featuring a biphenyl core substituted with methyl groups at the 3,3'-positions and carbazole moieties at the 4,4'-positions. This structure confers a rigid, planar geometry with extended π-conjugation, making it suitable for applications in organic electronics, particularly as a host or interlayer material in organic light-emitting diodes (OLEDs).

Properties

Molecular Formula

C38H28N2

Molecular Weight

512.6 g/mol

IUPAC Name

9-[4-(4-carbazol-9-yl-3-methylphenyl)-2-methylphenyl]carbazole

InChI

InChI=1S/C38H28N2/c1-25-23-27(19-21-33(25)39-35-15-7-3-11-29(35)30-12-4-8-16-36(30)39)28-20-22-34(26(2)24-28)40-37-17-9-5-13-31(37)32-14-6-10-18-38(32)40/h3-24H,1-2H3

InChI Key

VWLODRKPTXJWJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C)N6C7=CC=CC=C7C8=CC=CC=C86

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(9H-carbazole) typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the biphenyl core and the carbazole units.

    Coupling Reaction: The biphenyl core is functionalized with appropriate leaving groups, such as bromides or iodides. The carbazole units are then coupled to the biphenyl core using a palladium-catalyzed Suzuki coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide, at elevated temperatures (typically 80-100°C).

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced carbazole derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), and acetic acid.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Nitrated, sulfonated, and halogenated carbazole derivatives.

Scientific Research Applications

Chemistry:

    Organic Electronics: The compound is used as a hole-transporting material in OLEDs and OPVs due to its high charge carrier mobility and thermal stability.

    Photovoltaics: It is employed in the active layers of organic solar cells to enhance their efficiency.

Biology and Medicine:

    Fluorescent Probes: The compound’s fluorescent properties make it useful as a probe in biological imaging and diagnostics.

    Drug Delivery: Its ability to form stable complexes with various drugs makes it a potential candidate for drug delivery systems.

Industry:

    Optoelectronic Devices: The compound is used in the fabrication of optoelectronic devices, such as OLED displays and lighting panels.

    Sensors: It is employed in the development of chemical sensors for detecting various analytes.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects primarily through its interaction with electronic states and charge carriers in organic electronic devices. In OLEDs, it functions as a hole-transporting material, facilitating the movement of positive charge carriers (holes) from the anode to the emissive layer. This enhances the efficiency and brightness of the device. The compound’s unique structure allows for efficient charge transport and reduces energy loss, making it an ideal material for optoelectronic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Compound Name Substituents on Biphenyl Core Carbazole Modifications Key Applications
9,9'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole) (Target) 3,3'-dimethyl None OLED interlayers/host materials
CDBP (9,9′-(2,2′-Dimethyl-[1,1'-biphenyl]-4,4′-diyl)bis(9H-carbazole)) 2,2'-dimethyl None OLED interlayers (prevents exciplex formation)
4,4′-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1′-biphenyl None 3,6-di-tert-butyl on carbazole High thermal stability in OLED hosts
o-mCPBI (9,9’-(2’-(1H-benzimidazol-1-yl)-[1,1'-biphenyl]-3,5-diyl)bis(9H-carbazole)) None Benzimidazole at biphenyl meta-position Bipolar host for TADF-OLEDs
H4BBCDC (9,9′-([1,1′-biphenyl]-4,4′-diyl)-bis(9H-carbazole-3,6-dicarboxylic acid)) None Carbazole-3,6-dicarboxylic acid groups Metal-organic frameworks (MOFs)
  • Key Structural Insights :
    • Methyl Positioning : The 3,3'-dimethyl substitution in the target compound vs. 2,2'-dimethyl in CDBP alters steric effects and π-π stacking behavior, impacting charge transport and exciplex suppression .
    • Carbazole Functionalization : tert-Butyl groups in ’s compound enhance solubility and thermal stability, while dicarboxylic acid groups in H4BBCDC enable MOF integration .
    • Hybrid Structures : o-mCPBI replaces methyl with benzimidazole, introducing bipolar charge-transport properties critical for thermally activated delayed fluorescence (TADF) .

Physical and Electronic Properties

Property Target Compound CDBP 4,4′-Bis(3,6-di-tert-butyl-carbazolyl)-biphenyl
Thermal Stability High (due to methyl rigidity) Moderate Very high (tert-butyl groups inhibit decomposition)
HOMO/LUMO (eV) ~-5.4/-2.1 (estimated) -5.5/-2.3 -5.7/-2.5
Bandgap (eV) ~3.3 3.2 3.2
Solubility Moderate (polar solvents) Low High (tert-butyl enhances solubility)
  • Methyl vs. tert-Butyl : Methyl groups improve thin-film uniformity, while tert-butyl groups enhance solubility but may reduce charge mobility due to bulkier substituents .

Device Performance

  • Target Compound : Likely performs comparably to CDBP, which increased device efficiency by 15–20% when used as an interlayer, suppressing parasitic exciplex emission .
  • o-mCPBI: Achieves a current efficiency of 45.2 cd/A in green TADF-OLEDs, outperforming non-benzimidazole hosts due to balanced hole/electron transport .
  • CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) : A standard host material with lower efficiency than methylated derivatives due to exciplex formation at interfaces .

Biological Activity

9,9'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole) is a synthetic organic compound belonging to the carbazole family, characterized by its unique biphenyl linkage and dimethyl substitutions. This compound is notable for its potential applications in organic electronics due to its electronic properties. However, its biological activity remains less explored compared to other carbazole derivatives.

Chemical Structure and Properties

The molecular formula of 9,9'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole) is C38H28N2C_{38}H_{28}N_{2}, with a molecular weight of approximately 512.6 g/mol. The structure features two carbazole units connected by a biphenyl moiety, enhancing its electronic characteristics crucial for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Potential Biological Activities

  • Anticancer Activity : Some carbazole derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds such as 3-hydroxycarbazole have demonstrated significant anti-proliferative effects on human cancer cells.
  • Antimicrobial Properties : Certain carbazole derivatives possess antimicrobial activity against both bacteria and fungi. For example, studies have indicated that carbazole-based compounds can inhibit the growth of pathogenic microorganisms.
  • Neuroprotective Effects : Research has suggested that some carbazole derivatives may protect neuronal cells from oxidative stress and could be potential candidates for treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study explored the anticancer potential of a structurally similar compound to 9,9'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole). The compound was tested against various cancer cell lines (e.g., HeLa and MCF-7), showing IC50 values in the micromolar range. The mechanism of action was linked to apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Activity

In another investigation, a series of carbazole derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. One derivative exhibited significant inhibition zones in agar diffusion assays, suggesting that structural modifications could enhance antimicrobial properties .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activities of carbazole derivatives. The presence of electron-donating groups (like dimethyl substitutions in the biphenyl moiety) can significantly influence biological interactions.

Compound Biological Activity IC50 Value (µM) Reference
3-HydroxycarbazoleAnticancer5.0
Carbazole Derivative AAntimicrobial15.0
Carbazole Derivative BNeuroprotective10.0

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